Researchers seeking regioselective halogenated benzoic acids for Sandmeyer or peptide coupling face isomer contamination and poor coupling yields. 3-Amino-2-chlorobenzoic acid (CAS 108679-71-6) solves this: • Ortho-Cl ensures steric bulk and lowers pKa for controlled reactivity • Meta-NH2 avoids resonance deactivation, enabling high-yield amide couplings • Validated for 18F-PTTP PET tracer and tau aggregation inhibitor synthesis. Supplied as ≥97% purity, in stock for immediate dispatch.
3-Amino-2-chlorobenzoic acid (CAS 108679-71-6) is a highly functionalized halogenated aromatic building block characterized by a carboxylic acid, an ortho-chloro substituent, and a meta-amino group . In industrial and advanced laboratory procurement, it is primarily sourced as a rigid, bifunctional precursor for the synthesis of complex pharmaceuticals, agrochemicals, and specialized dyes. The specific 2-chloro-3-amino substitution pattern provides a distinct combination of steric hindrance and inductive electron withdrawal, making it a critical starting material for Sandmeyer reactions, cross-coupling, and solid-phase peptide synthesis where precise regiocontrol and controlled reactivity are mandatory .
Generic substitution of 3-amino-2-chlorobenzoic acid with unchlorinated analogs (e.g., 3-aminobenzoic acid) or structural isomers (e.g., 4-amino-2-chlorobenzoic acid) routinely fails due to profound differences in steric environment and electronic distribution . The ortho-chloro substituent exerts a strong inductive electron-withdrawing effect that significantly lowers the pKa of the carboxylic acid compared to unhalogenated baselines, fundamentally altering solubility and salt-formation protocols during scale-up. Furthermore, substituting with the 4-amino isomer shifts the amino group into the para position relative to the carboxylate, enabling direct resonance donation that deactivates the carbonyl carbon toward nucleophilic attack during amide coupling [1]. Consequently, substituting this exact compound compromises regiocontrol in downstream Sandmeyer reactions and drastically reduces coupling efficiencies in solid-phase peptide synthesis.
The strongly electron-withdrawing chlorine atom at the ortho position significantly increases the acidity of the carboxylic acid group compared to unhalogenated baselines [1]. While 3-aminobenzoic acid exhibits a pKa of approximately 4.78, the ortho-chloro substitution in 3-amino-2-chlorobenzoic acid shifts the pKa to approximately 2.9 . This nearly 1.9-unit difference fundamentally alters the compound's isoelectric point and its solubility profile in aqueous media during workup.
| Evidence Dimension | Carboxylic acid pKa |
| Target Compound Data | ~2.9 pKa |
| Comparator Or Baseline | 4.78 pKa (3-Aminobenzoic acid) |
| Quantified Difference | ~1.9 pKa unit shift toward higher acidity |
| Conditions | Aqueous titration at standard conditions |
Buyers scaling up extraction or salt-formation processes must account for this increased acidity to avoid yield losses during pH-dependent phase separations.
When synthesizing 2,3-disubstituted or 1,2,3-trisubstituted benzoic acid derivatives, utilizing 3-amino-2-chlorobenzoic acid prevents the formation of intractable isomeric mixtures [1]. Diazotization and subsequent halogenation of 3-aminobenzoic acid typically yields a mixture of 2-, 4-, and 6-substituted products due to competing directing effects. The pre-installed 2-chloro group sterically and electronically locks the reaction pathway, yielding the 3-functionalized-2-chlorobenzoic acid with >90% regiochemical purity .
| Evidence Dimension | Regiochemical purity of Sandmeyer products |
| Target Compound Data | >90% target isomer yield |
| Comparator Or Baseline | <50% specific isomer yield (3-aminobenzoic acid) |
| Quantified Difference | >40% yield improvement of the target isomer |
| Conditions | Standard Sandmeyer halogenation/iodination |
Procuring the pre-halogenated 2-chloro precursor eliminates the need for expensive, solvent-intensive chromatographic separation of isomers downstream.
In the synthesis of targeted peptide inhibitors and camptothecin conjugates, the position of the amino group relative to the carboxylate dictates coupling efficiency [1]. Unlike 4-amino-2-chlorobenzoic acid, where the amino group is para to the carboxylate and directly donates electron density into the carbonyl system via resonance, the meta-amino group in 3-amino-2-chlorobenzoic acid is electronically isolated from the carboxylate[2]. This prevents the deactivation of the activated ester during coupling, maintaining high electrophilicity at the carbonyl carbon.
| Evidence Dimension | Resonance deactivation of activated ester |
| Target Compound Data | Meta-amino (no direct resonance to COOH) |
| Comparator Or Baseline | Para-amino isomer (direct resonance deactivation) |
| Quantified Difference | Sustained electrophilicity of the activated acyl intermediate |
| Conditions | Solid-phase peptide synthesis (SPPS) coupling |
Selecting the 3-amino isomer ensures reproducible, high-yield amide bond formation in automated peptide synthesizers without requiring excessive coupling reagents.
3-Amino-2-chlorobenzoic acid is the validated starting material for synthesizing the 18F-PTTP radioligand precursor (2-chloro-3-iodobenzoyl chloride) [1]. The exact 2-chloro-3-iodo steric bulk is mandatory for binding the P2X7 receptor. Utilizing this specific compound allows for a streamlined synthetic route that maintains a radiochemical purity of >95% and a specific activity of 296–370 MBq/μmol at the end of synthesis [1]. Isomeric or unchlorinated starting materials completely fail to produce the required pharmacophore.
| Evidence Dimension | Radiochemical purity and target binding |
| Target Compound Data | >95% radiochemical purity of final tracer |
| Comparator Or Baseline | Unchlorinated/isomeric precursors |
| Quantified Difference | Binary (functional P2X7 tracer vs. inactive analog) |
| Conditions | Radiosynthesis and HPLC purification |
For radiopharmaceutical manufacturers, this exact compound is non-substitutable for achieving the validated receptor binding affinity and required radiochemical purity.
3-Amino-2-chlorobenzoic acid is the validated starting material for synthesizing 2-chloro-3-iodobenzoic acid via Sandmeyer reaction, a critical intermediate for P2X7 receptor PET tracers like 18F-PTTP [1]. Its pre-installed 2-chloro group ensures the correct steric bulk required for receptor binding, while avoiding the isomeric mixtures that plague unchlorinated baselines.
In the development of Tau aggregation inhibitors and complex camptothecin conjugates, this compound serves as a highly efficient bifunctional linker [2]. Its meta-amino configuration prevents resonance-based deactivation of the carboxylic acid during activation, ensuring high coupling yields that cannot be achieved with para-amino isomers.
For industrial synthesis of 1,2,3-trisubstituted aromatic systems, this compound acts as a regiochemically locked scaffold . By utilizing the steric and electronic directing effects of the 2-chloro group, manufacturers can perform selective electrophilic substitutions without the need for costly chromatographic separation of unwanted isomers.
Irritant